BenchChemオンラインストアへようこそ!

STAT5-IN-1

STAT5 signaling SH2 domain inhibitor selectivity profiling

STAT5-IN-1 directly targets the STAT5β SH2 domain with a defined >10-fold selectivity window over STAT1, STAT3, and Lck (IC50 >500 μM), enabling unambiguous STAT5-specific pathway interrogation without the off-target dopamine receptor antagonism of pimozide. Validated in HFD-fed ApoE-/- atherosclerosis models at 10 mg/kg oral dosing. The C6-ethyl SAR checkpoint is documented, making this the reference standard for selectivity benchmarking. Supplied at ≥98% purity with 20 mg/mL DMSO solubility for artifact-free dose-response assays and reproducible target engagement.

Molecular Formula C16H11N3O3
Molecular Weight 293.28 g/mol
Cat. No. B1676096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTAT5-IN-1
Molecular FormulaC16H11N3O3
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3
InChIInChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+
InChIKeyDAVIKTBRCQWOGT-GIJQJNRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

STAT5-IN-1 STAT5β Inhibitor: Molecular Identity and Pharmacological Profile for Research Procurement


STAT5-IN-1 (CAS 285986-31-4), also known as STAT5 Inhibitor or MDK6314, is a cell-permeable, nonpeptidic nicotinoyl hydrazone small molecule that functions as a selective inhibitor of the transcription factor STAT5 [1]. The compound binds to the SH2 domain of STAT5β, thereby disrupting STAT5 dimerization and DNA-binding activity essential for its transcriptional function . STAT5 is implicated in cell growth, differentiation, and survival, and its aberrant activation is associated with multiple human cancers and inflammatory diseases [1]. STAT5-IN-1 represents one of the earliest characterized direct STAT5 SH2 domain inhibitors and serves as a foundational chemical probe for interrogating STAT5-dependent signaling pathways .

Why Generic STAT5 Inhibitor Substitution Is Not Advisable: STAT5-IN-1 Differentiates Through Defined Selectivity and Chemical Structure


Substitution of STAT5-IN-1 with alternative STAT5 inhibitors (e.g., pimozide, SH-4-54, Stattic) or structurally related chromone analogs without rigorous comparative data introduces substantial experimental risk. Unlike multi-target agents such as pimozide—which primarily antagonizes dopamine receptors (Ki 0.83–3.0 nM) and only secondarily suppresses STAT5 [1]—STAT5-IN-1 directly targets the STAT5 SH2 domain with a defined selectivity window (>10-fold over STAT1, STAT3, and Lck) . Furthermore, minor structural modifications to the chromone scaffold (e.g., C6-ethyl substitution) completely ablate this selectivity while preserving on-target potency, underscoring that even closely related congeners cannot be assumed functionally equivalent . These distinctions are critical for reproducible target engagement and minimizing off-target confounding in cellular and in vivo models.

STAT5-IN-1 Evidence Guide: Quantified Differentiation Versus Comparators and Analogs


Selectivity Window: STAT5-IN-1 Exhibits >10-Fold Preference for STAT5β Over Related STAT Family SH2 Domains

STAT5-IN-1 demonstrates a clear selectivity window for the STAT5β isoform over other STAT family SH2 domains and the tyrosine kinase Lck. The compound inhibits STAT5β with an IC50 of 47 μM, whereas its inhibitory activity against STAT1, STAT3, and Lck is >500 μM [1]. This >10-fold selectivity margin is a direct experimental comparator within the same assay panel and distinguishes STAT5-IN-1 from multi-kinase or pan-STAT inhibitors that lack isoform resolution.

STAT5 signaling SH2 domain inhibitor selectivity profiling

Structure-Selectivity Relationship: C6-Ethyl Analog of STAT5-IN-1 Loses Selectivity While Retaining STAT5β Potency

Substitution of the hydrogen at the C6 position of the chromone ring with an ethyl group yields an analog that maintains inhibitory activity against STAT5β (comparable to 47 μM IC50) but exhibits complete loss of selectivity against other STAT family members [1]. This direct comparator within the same chemical series demonstrates that the unsubstituted chromone core of STAT5-IN-1 is essential for its favorable selectivity profile.

structure-activity relationship chromone scaffold selectivity engineering

In Vivo Efficacy: STAT5-IN-1 Significantly Attenuates Atherosclerotic Lesion Area in HFD-Fed ApoE-/- Mice

In a 12-week high-fat diet (HFD)-induced atherosclerosis model in ApoE-/- mice, oral administration of STAT5-IN-1 (10 mg/kg every other day) resulted in a significant reduction of atherosclerotic plaque area in both the aortic arch and aortic root compared to HFD-only controls (p<0.05) [1]. Concomitant decreases in pro-inflammatory markers (ICAM-1, VCAM-1, TNF-α, IL-6) were observed in aortic tissue [1]. This in vivo efficacy benchmark establishes a validated dosing regimen for preclinical atherosclerosis studies.

atherosclerosis in vivo pharmacology anti-inflammatory

Batch-to-Batch Purity Consistency: HPLC-Verified 99.84% Purity Minimizes Variability in Quantitative Assays

Commercial batches of STAT5-IN-1 are released with HPLC-verified purity of 99.84% (representative batch S678402) . This high purity specification ensures that >99% of the sample mass corresponds to the target compound, minimizing the influence of impurities on dose-response curves and phenotypic readouts. In contrast, many research-grade STAT inhibitors are supplied at lower nominal purities (e.g., 95–98%) or without rigorous batch-specific analysis, introducing uncontrolled variability .

compound quality control reproducibility HPLC purity

Solubility and Formulation: Defined DMSO Solubility of 20 mg/mL (68.19 mM) Enables Reproducible In Vitro Dosing

STAT5-IN-1 exhibits robust solubility in DMSO of 20 mg/mL (68.19 mM) at 25°C . This solubility profile permits preparation of concentrated stock solutions suitable for dilution into aqueous assay buffers without precipitation. For in vivo administration, the compound can be formulated as a homogeneous suspension in CMC-Na at ≥5 mg/mL . These defined solubility parameters contrast with other STAT5 inhibitors (e.g., pimozide) which have limited aqueous solubility and often require specialized formulation vehicles.

solubility in vitro dosing compound handling

Optimal Scientific and Industrial Use Cases for STAT5-IN-1 Based on Evidence


Validating STAT5β-Specific Signaling in Cells Expressing Multiple STAT Isoforms

Researchers studying JAK/STAT pathway crosstalk in cells co-expressing STAT1, STAT3, and STAT5 (e.g., immune cells, certain cancer lines) can use STAT5-IN-1 to selectively inhibit STAT5β-dependent transcription without confounding STAT1/STAT3 inhibition. The >10-fold selectivity window [1] enables cleaner interpretation of STAT5-specific gene expression changes, phosphorylation events, and functional outcomes compared to pan-JAK inhibitors or less selective STAT5 agents.

Preclinical Atherosclerosis and Cardiovascular Inflammation Models

STAT5-IN-1 is validated in the HFD-fed ApoE-/- mouse model of atherosclerosis, where 10 mg/kg oral dosing every other day significantly reduces plaque burden and vascular inflammation markers [2]. This established dosing paradigm can be directly adopted for studies investigating STAT5's role in atherogenesis, foam cell formation, and vascular inflammation, reducing the need for de novo dose-finding experiments.

Structure-Activity Relationship (SAR) Studies on Chromone-Based STAT5 Inhibitors

Medicinal chemistry groups developing next-generation STAT5 inhibitors can use STAT5-IN-1 as a reference standard for selectivity benchmarking. The documented loss of selectivity with C6-ethyl substitution provides a critical SAR checkpoint, enabling rational design of analogs that preserve or enhance the selectivity window while improving potency or pharmacokinetic properties.

Controlled In Vitro Studies Requiring High Compound Purity and Reproducible Solubility

For quantitative biochemical assays (e.g., fluorescence polarization, EMSA, SPR) and cellular dose-response studies, STAT5-IN-1's 99.84% purity and 20 mg/mL DMSO solubility minimize impurity-related artifacts and vehicle interference. This is particularly advantageous when generating high-confidence data for publication, patent filing, or cross-laboratory reproducibility initiatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for STAT5-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.